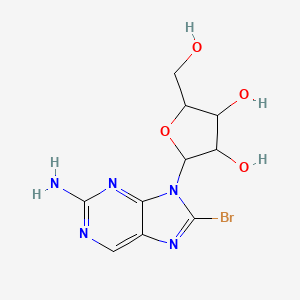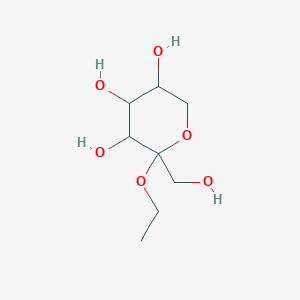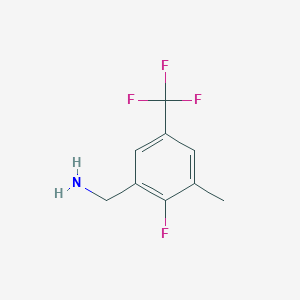
2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine is a synthetic nucleoside analogue with significant potential in therapeutic applications, particularly in the treatment of cancer and viral infections. This compound is known for its ability to interfere with DNA synthesis, thereby inducing apoptosis in cancer cells and exhibiting antiviral properties against various viral strains, including Hepatitis B and C.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine typically involves the bromination of 2-amino-9-(b-d-ribofuranosyl)purine. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as acetonitrile or dichloromethane at low temperatures to ensure selective bromination at the 8-position of the purine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to achieve high purity levels required for pharmaceutical applications. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine atom to a hydrogen atom.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed:
Oxidation: Various oxidized purine derivatives.
Reduction: 2-Amino-9-(b-d-ribofuranosyl)purine.
Substitution: Substituted purine derivatives with different functional groups replacing the bromine atom.
科学研究应用
2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues and as a probe in studying nucleic acid interactions.
Biology: Employed in studies of DNA replication and repair mechanisms due to its ability to incorporate into DNA and interfere with its synthesis.
Medicine: Investigated for its potential as an anticancer and antiviral agent. It has shown efficacy in inducing apoptosis in cancer cells and inhibiting viral replication.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine involves its incorporation into DNA during replication. This incorporation leads to the disruption of DNA synthesis and repair processes, ultimately inducing apoptosis in rapidly dividing cells such as cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA replication, thereby inhibiting their activity and preventing the proliferation of cancerous or infected cells.
相似化合物的比较
2-Amino-9-(b-d-ribofuranosyl)purine: Lacks the bromine atom at the 8-position, resulting in different chemical reactivity and biological activity.
8-Bromo-9-(b-d-ribofuranosyl)purine: Lacks the amino group at the 2-position, affecting its ability to form hydrogen bonds and interact with biological targets.
2,6-Diamino-9-(b-d-ribofuranosyl)purine: Contains an additional amino group at the 6-position, which can influence its binding affinity and specificity for certain enzymes.
Uniqueness: 2-Amino-8-bromo-9-(b-d-ribofuranosyl)purine is unique due to the presence of both the amino group at the 2-position and the bromine atom at the 8-position. This combination of functional groups enhances its ability to interact with DNA and enzymes involved in DNA synthesis, making it a potent nucleoside analogue with significant therapeutic potential.
属性
IUPAC Name |
2-(2-amino-8-bromopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-14-3-1-13-10(12)15-7(3)16(9)8-6(19)5(18)4(2-17)20-8/h1,4-6,8,17-19H,2H2,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJSHZKOKYQDHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC(=N1)N)N(C(=N2)Br)C3C(C(C(O3)CO)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Acetamide, N-[(1Z)-1-phenyl-1-propenyl]-](/img/structure/B12080471.png)


![9-(Pyren-1-yl)-5H-spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12080483.png)
![5-Iodo-4-[2-(2-methoxyethoxy)ethoxy]pyrimidine](/img/structure/B12080484.png)


![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)

![2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol](/img/structure/B12080526.png)



![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)
